molecular formula C22H26N6O B2810647 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-1-one CAS No. 2034592-76-0

3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-1-one

Cat. No. B2810647
CAS RN: 2034592-76-0
M. Wt: 390.491
InChI Key: KFLHNRJDBQHLDJ-UHFFFAOYSA-N
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Description

3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C22H26N6O and its molecular weight is 390.491. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Studies

  • Synthesis of Novel Isoxazolines and Isoxazoles : Research by Rahmouni et al. (2014) explores the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, which are relevant to the compound (Rahmouni et al., 2014).

  • Development of Thioxopyrimidine Derivatives : The work by Ho and Suen (2013) discusses the synthesis of novel N-cycloalkanes, morpholine, piperazines, and pyrazole derivatives, including those related to the specified compound (Ho & Suen, 2013).

  • Molecular Structure Investigations of s-Triazine Derivatives : Shawish et al. (2021) synthesized new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, offering insights into the molecular structure relevant to similar compounds (Shawish et al., 2021).

Anticancer and Antimicrobial Activities

  • Anticancer Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives : Abdellatif et al. (2014) explored derivatives of pyrazolo[3,4-d]pyrimidin-4-one, including compounds structurally similar to the specified molecule, for their potential in anticancer activities (Abdellatif et al., 2014).

  • Synthesis and Antimicrobial Activity of Pyrimidinyl Pyrazole Derivatives : Naito et al. (2005) discuss the synthesis and evaluation of various pyrimidinyl pyrazole derivatives, including those structurally similar to the specified compound, for antimicrobial activities (Naito et al., 2005).

  • Antimicrobial Properties of Heterocycles Incorporating Antipyrine Moiety : Bondock et al. (2008) conducted research on new heterocycles incorporating an antipyrine moiety, relevant to the chemical structure , to evaluate their antimicrobial activities (Bondock et al., 2008).

Miscellaneous Studies

  • Study of Sildenafil Isostere : Research by Su et al. (2021) on pyrazolo[3,4‐d]pyrimidin‐4‐one derivatives, including those structurally similar to the specified compound, evaluated their activity as anti‐phosphodiesterase‐5 (PDE‐5) (Su et al., 2021).

  • Novel Bacterial Biofilm and MurB Inhibitors : Mekky and Sanad (2020) synthesized novel derivatives involving pyrazole-benzofuran hybrids with a piperazine linker, assessing their role as bacterial biofilm and MurB inhibitors (Mekky & Sanad, 2020).

properties

IUPAC Name

3-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O/c1-17-16-18(2)28(25-17)20-7-4-19(5-8-20)6-9-21(29)26-12-14-27(15-13-26)22-23-10-3-11-24-22/h3-5,7-8,10-11,16H,6,9,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLHNRJDBQHLDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)CCC(=O)N3CCN(CC3)C4=NC=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-1-one

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